![molecular formula C9H11BO4 B13524189 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique structural features and versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4,6-dimethoxyphenol with boronic acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while amination reactions may involve ammonia (NH₃) or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzoxaboroles.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has shown that benzoxaboroles, including 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, have antimicrobial and antifungal properties, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol
- 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of methoxy groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BO4 |
|---|---|
Peso molecular |
193.99 g/mol |
Nombre IUPAC |
1-hydroxy-4,6-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-6-3-8-7(5-14-10(8)11)9(4-6)13-2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
RTZMHIWXYRCJON-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=CC(=C2CO1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


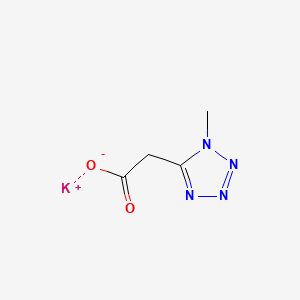
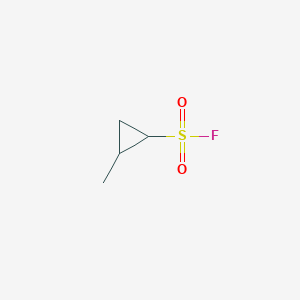
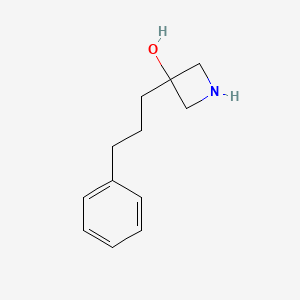
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

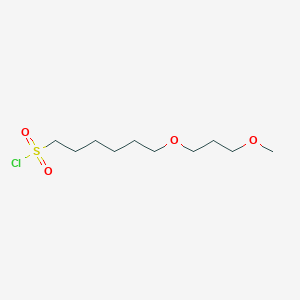
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

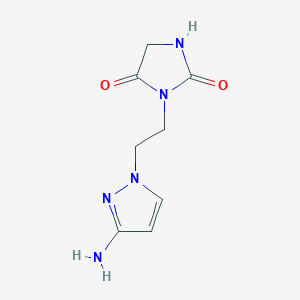
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
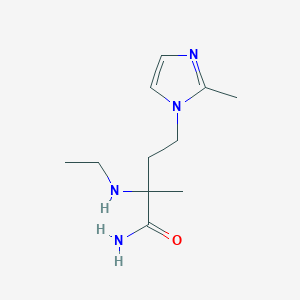
![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)

